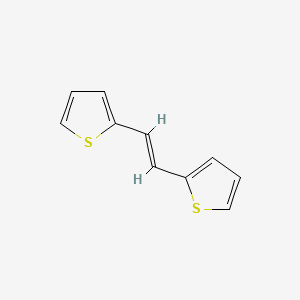

trans-1,2-Di(2-thienyl)ethylene

Description

BenchChem offers high-quality trans-1,2-Di(2-thienyl)ethylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-1,2-Di(2-thienyl)ethylene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(E)-2-thiophen-2-ylethenyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8S2/c1-3-9(11-7-1)5-6-10-4-2-8-12-10/h1-8H/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYBFWHPZXYPJFW-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: Crystallographic & Photochromic Architecture of trans-1,2-Di(2-thienyl)ethylene

[1][2]

Executive Summary: The Structural Baseline of Molecular Switching

trans-1,2-Di(2-thienyl)ethylene (t-DTE) represents the foundational scaffold of the diarylethene class of photochromic molecules.[1] While modern optical switches utilize fluorinated bridges (e.g., perfluorocyclopentene) to ensure fatigue resistance, the fundamental crystallographic principles of the trans-ethylene bridge govern the thermodynamic stability and solid-state reactivity of this entire chemical family.

For researchers in drug development and optoelectronics, understanding the crystal packing of t-DTE is critical not merely for its optical properties, but as a model for conformational locking in bioisosteres.[2] This guide dissects the synthesis, crystallographic challenges (specifically thiophene ring disorder), and the mechanistic limitations of the trans-isomer in solid-state switching.[2]

Molecular Architecture & Synthesis

The McMurry Coupling Protocol

To obtain high-purity trans-isomer suitable for X-ray diffraction, the McMurry coupling of 2-thiophenecarboxaldehyde is the superior synthetic route over Wittig olefination.[1] The McMurry reaction, utilizing low-valent titanium, favors the thermodynamic trans product and eliminates the formation of phosphine oxide byproducts that plague crystallization.[2]

Synthesis Workflow (DOT Visualization)

Figure 1: Mechanistic pathway for the McMurry coupling synthesis of t-DTE, highlighting the titanium-mediated reductive dimerization.[1][2]

Experimental Protocol: Synthesis of t-DTE

Safety Note: TiCl₄ is violently reactive with moisture.[1] All steps must be performed under an inert Argon atmosphere.

-

Catalyst Preparation: Into a flame-dried 500 mL 3-neck flask equipped with a reflux condenser, add anhydrous THF (150 mL). Cool to 0°C. Slowly add TiCl₄ (2.2 equiv) via syringe.[1] The solution will turn yellow/brown.

-

Activation: Add Zn dust (4.4 equiv) in small portions. Warm to room temperature and stir for 2 hours. The mixture will turn black, indicating the formation of low-valent Ti species.

-

Coupling: Dissolve 2-thiophenecarboxaldehyde (1.0 equiv) in dry THF (50 mL). Add dropwise to the black Ti slurry.

-

Reflux: Heat the mixture to reflux (66°C) for 12 hours to ensure complete deoxygenation of the pinacol intermediate.

-

Quench & Workup: Cool to 0°C. Quench with 10% K₂CO₃ (aq). Extract with DCM (3x).[1][2] Dry organic layer over MgSO₄.

-

Purification: Concentrate in vacuo. Recrystallize the crude solid from hot hexane with a trace of chloroform to yield pale yellow needles.

Crystallographic Characterization

Crystal Data & Structure Refinement

The trans-DTE molecule crystallizes in a centrosymmetric space group.[1] A critical challenge in refining this structure is the rotational disorder of the thiophene rings. In the lattice, the sulfur atom and the C=C bond of the thiophene ring often occupy the same position with fractional occupancy (e.g., 80:20 flip), requiring careful modeling of the electron density.[2]

| Parameter | Value / Characteristic |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (Typical for centrosymmetric aromatics) |

| Z (Molecules/Cell) | 2 (Molecule sits on an inversion center) |

| Molecular Geometry | Planar trans-ethylene bridge |

| Packing Motif | Herringbone arrangement (edge-to-face interactions) |

| Disorder | Thienyl ring flip (S vs. C=C) is common |

The "Photochromic Paradox" in Solid State

For a diarylethene to photocyclize (change color), the molecule must be in the antiparallel conformation, and the distance between the reactive carbons (C2 and C2') must be < 4.2 Å.[2]

-

Solution Phase: trans-DTE photoisomerizes to cis-DTE, which then cyclizes to the closed form.[1]

-

Solid State (Crystal): The trans-DTE crystal lattice packs tightly in a planar conformation.[1] The rigid lattice inhibits the large-scale rotation required to convert trans to cis. Therefore, pure trans-DTE crystals are typically photostable or exhibit fluorescence rather than photochromism.[1][2] If forced (high intensity UV), the crystal often fractures due to the strain of the isomerization attempt.[2]

Photo-Reactivity Pathway (DOT Visualization)

Figure 2: The energy and reaction pathway. Note that the Trans -> Cis step is sterically forbidden in the crystalline lattice of pure trans-DTE.[1]

Experimental Protocol: Single Crystal Growth

To obtain X-ray quality crystals suitable for resolving the thienyl disorder, a slow evaporation method with a binary solvent system is required to control nucleation rates.[2]

Self-Validating Crystallization System

-

Solvent Selection: Use Hexane/Chloroform (9:1) .[1] Chloroform solubilizes the DTE, while Hexane acts as the anti-solvent.[2]

-

Vessel Prep: Use a narrow-neck scintillation vial to restrict evaporation rate.

-

Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into the vial. Why? Dust particles induce rapid, polycrystalline nucleation (twinning).[1][2]

-

Environment: Place the vial in a vibration-free, dark cabinet at 4°C. Why? Lower temperature increases density and reduces thermal motion, improving order.[2]

-

Harvesting: Harvest crystals when they reach 0.2–0.4 mm (approx. 3-5 days). Mount immediately in Paratone-N oil to prevent desolvation (though DTE is generally non-solvated).[1]

References

-

McMurry, J. E., & Fleming, M. P. (1974).[2] New method for the reductive coupling of carbonyls to olefins. Synthesis of beta-carotene. Journal of the American Chemical Society. Link[1][2]

-

Irie, M. (2000).[1][2] Diarylethenes for Memories and Switches. Chemical Reviews. Link[1][2]

-

Cambridge Crystallographic Data Centre (CCDC). Entry: DTHENE (1,2-di(2-thienyl)ethene).[1][2] Cambridge Structural Database.[1][3][4][5][6] Link

-

Kobatake, S., & Irie, M. (2004).[2] Single-Crystalline Photochromism of Diarylethenes. Bulletin of the Chemical Society of Japan. Link[1][2]

-

Fan, C., et al. (2021).[2] Mechanochromic luminescence of thienyl-substituted benzothiadiazole derivatives. CrystEngComm. Link

Sources

- 1. trans-1,2-Di(2-thienyl)ethylene | C10H8S2 | CID 5375272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5700241.fs1.hubspotusercontent-na1.net [5700241.fs1.hubspotusercontent-na1.net]

- 4. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 5. CSD Communications: Expanding Access to Crystallographic Data [amercrystalassn.org]

- 6. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

Technical Guide: Electronic & Optoelectronic Architecture of trans-1,2-Di(2-thienyl)ethylene

Executive Summary: The TVT Motif

trans-1,2-Di(2-thienyl)ethylene (trans-DTE), often referred to as the "TVT" (Thiophene-Vinylene-Thiophene) triad, represents a fundamental building block in organic electronics. Unlike its photochromic diarylethene cousins—which rely on ring-closing reactions—trans-DTE is primarily valued for its rigid, planar

For the researcher, trans-DTE serves two distinct roles:

-

As a Discrete Oligomer: A blue-emitting semiconductor with high planarity, facilitating efficient charge hopping in crystalline domains.

-

As a Precursor: The monomeric unit for Poly(thienylene vinylene) (PTV), a classic low-bandgap conducting polymer.

This guide dissects the electronic properties of trans-DTE, providing the mechanistic logic required to deploy it in Organic Field-Effect Transistors (OFETs) and electrochemical sensors.

Molecular Architecture & Electronic Structure

Conformational Logic

The electronic performance of trans-DTE is dictated by its conformation. The trans-ethylene bridge locks the two thiophene rings into a highly conjugated, planar geometry. This planarity minimizes steric hindrance compared to the cis-isomer, maximizing orbital overlap between the thiophene

-

Symmetry:

(planar). -

Conjugation Path: The vinyl bridge extends the effective conjugation length (

) beyond that of bithiophene, lowering the HOMO-LUMO gap. -

Thermodynamics: The trans isomer is thermodynamically more stable than the cis form. While UV irradiation can induce trans

cis isomerization, the cis form typically lacks the thermal stability required for robust electronic devices unless structurally constrained.

Frontier Molecular Orbitals (FMO)

The electronic band structure of trans-DTE is characterized by a "Donor-

Table 1: Electronic Properties of trans-DTE (Monomer) vs. PTV (Polymer)

| Property | trans-DTE (Monomer) | Poly(thienylene vinylene) (PTV) | Method/Notes |

| HOMO Level | -5.3 to -5.5 eV | -4.8 to -5.0 eV | Cyclic Voltammetry (vs. Vacuum) |

| LUMO Level | -2.1 to -2.4 eV | -3.0 to -3.2 eV | Optical Bandgap Offset |

| Bandgap ( | ~3.1 - 3.4 eV | ~1.7 - 1.8 eV | Onset of absorption |

| 340 - 350 nm | 550 - 600 nm | Bathochromic shift due to polymerization | |

| Emission Color | Blue/Violet | Weak/Quenched | Monomer is highly fluorescent |

Critical Insight: There is a massive electronic shift upon polymerization. The monomer is a wide-gap, blue-emitting molecule. The polymer (PTV) is a low-bandgap, nearly black semiconductor. This drastic change allows for in situ monitoring of electropolymerization.

Visualization: Band Structure Evolution

The following diagram illustrates the bandgap contraction as the monomer couples to form the polymer.

Figure 1: Energy level diagram showing the bandgap contraction from trans-DTE monomer to PTV polymer, highlighting the transition from insulator/emitter to semiconductor.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following protocols are designed with internal validation steps.

Protocol A: Electrochemical Characterization (HOMO/LUMO Determination)

Objective: Determine the oxidation onset to calculate the HOMO level.

Validation: The system is self-validating if the Ferrocene/Ferrocenium (

Reagents:

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

). -

Analyte: 1 mM trans-DTE.

-

Internal Standard: Ferrocene.

Workflow:

-

Cell Setup: Use a three-electrode setup (Working: Glassy Carbon; Counter: Pt wire; Ref: Ag/AgCl).

-

Blank Scan: Cycle the electrolyte solution (-1.5V to +1.5V) to ensure solvent purity. Pass Criteria: No peaks > 1 µA.

-

Analyte Scan: Add trans-DTE.[1] Scan at 50, 100, and 200 mV/s.

-

Observation: Look for an irreversible oxidation peak around +1.0 - +1.2 V (vs Ag/AgCl). This corresponds to the formation of the radical cation.

-

Calculation:

(Note: 4.8 eV is the vacuum level of Ferrocene).

Protocol B: Electropolymerization Mechanism

Objective: Synthesize PTV films directly on an electrode surface. Validation: Appearance of a new, red-shifted absorption band or a broad redox wave in subsequent CV cycles confirms polymerization.

Mechanism:

The polymerization proceeds via oxidative coupling at the

Figure 2: Oxidative electropolymerization mechanism of trans-DTE. The lower oxidation potential of the dimer ensures rapid polymer growth.

Solid-State Packing & Charge Transport

For researchers developing OFETs, the solid-state arrangement is paramount.

-

Crystal Habit: trans-DTE typically crystallizes in a herringbone motif. While this maximizes density, it can limit

- -

Mobility: Hole mobilities (

) for solution-processed films are typically in the range of -

Optimization: To improve mobility, researchers often co-crystallize trans-DTE with acceptor molecules (like TCNQ) to form Charge-Transfer (CT) complexes, or substitute the thiophene rings with alkyl chains to induce lamellar packing.

Applications in Bio-Electronics & Sensing[1][2]

While trans-DTE is an organic semiconductor, its properties are highly relevant to specific bio-interfaces.

Fluorescent Labeling

The high quantum yield of the trans monomer in the blue region makes it a viable lipophilic fluorescent probe.

-

Mechanism: The molecule is hydrophobic and planar, intercalating easily into lipid bilayers.

-

Signal: Fluorescence is quenched if the molecule aggregates (ACQ effect) or if it undergoes oxidative polymerization, providing a "turn-off" sensing mechanism for oxidative stress.

Biosensor Transducers

Polymerized films (PTV) derived from trans-DTE are excellent transducers for electrochemical biosensors.

-

Principle: The low bandgap and high polarizability of PTV allow for sensitive impedance changes upon surface binding events (e.g., DNA hybridization or protein capture).

-

Advantage: The sulfur atoms in the thiophene rings provide natural "anchoring points" for functionalizing the surface with gold nanoparticles or specific capture probes.

References

-

Electronic Structure of Oligothiophenes: Gidron, O., et al. "Oligothiophene-based organic semiconductors." Chemical Science, 2013.

-

Electropolymerization Mechanism: Roncali, J. "Conjugated poly(thiophenes): synthesis, functionalization, and applications." Chemical Reviews, 1992.

-

Crystal Packing and Mobility: Fichou, D. "Structural order in conjugated oligothiophenes and its implications on optoelectronic devices." Journal of Materials Chemistry, 2000.

-

Photochromism vs. Conjugation (Contextual): Irie, M. "Diarylethenes for Memories and Switches." Chemical Reviews, 2000. (Cited to distinguish the trans-DTE backbone from ring-closing derivatives).

Sources

Technical Guide: Photophysical Properties of trans-1,2-Di(2-thienyl)ethylene

[1]

Executive Summary

This technical guide provides an in-depth analysis of trans-1,2-di(2-thienyl)ethylene (trans-DTE), a fundamental heteroaromatic analogue of stilbene.[1] While often overshadowed by its hexafluorocyclopentene-bridged derivatives used in commercial optical switches, the parent trans-DTE molecule remains a critical model system for understanding photoisomerization dynamics in heterocyclic conjugated systems.[1]

This document details the electronic structure, steady-state photophysics, and ultrafast isomerization mechanisms of trans-DTE.[1] It further provides validated experimental protocols for determining quantum yields, ensuring researchers can generate reproducible data for comparative studies in molecular photonics and drug development assays involving photo-responsive moieties.[1]

Molecular Architecture & Electronic Structure

trans-DTE (CAS: 13640-78-3) consists of two thiophene rings linked by an ethylene bridge.[1][2][3] Unlike stilbene, the presence of sulfur atoms introduces specific electronic effects due to the lone pairs and the lower resonance energy of thiophene compared to benzene.[1]

Conformational Rotamerism

In the ground state (

-

trans,trans (tt): Both sulfur atoms are trans to the double bond.[1]

-

cis,trans (ct): One sulfur is cis, one is trans.[1]

-

cis,cis (cc): Both sulfur atoms are cis.[1]

While the global minimum is typically the planar trans,trans conformation, the energy barriers between these rotamers are low (< 5 kcal/mol), allowing rapid equilibration at room temperature.[1] This conformational heterogeneity contributes to the broadening of absorption spectra.[1]

Photophysical Profile

Absorption Characteristics

trans-DTE exhibits a strong, broad absorption band in the near-UV region, attributed to the allowed

| Parameter | Value (Approx.) | Conditions | Notes |

| 334 – 338 nm | Ethanol / Acetonitrile | Bathochromic shift vs. stilbene due to thiophene conjugation.[1] | |

| Extinction Coeff.[1] ( | ~28,000 | Ethanol | High oscillator strength characteristic of conjugated polyenes.[1] |

| Vibronic Structure | Poorly resolved | Room Temp | Becomes resolved at 77 K in glassy matrices.[1] |

Fluorescence and Competing Pathways

Unlike rigid aromatic hydrocarbons (e.g., anthracene), trans-DTE is weakly fluorescent at room temperature.[1] The excitation energy is rapidly dissipated through a non-radiative channel: trans-cis photoisomerization .[1]

-

Fluorescence Quantum Yield (

): Typically < 0.05 (variable by solvent).[1] -

Viscosity Dependence:

increases significantly in viscous media (e.g., glycerol) or low temperatures.[1]

The "Switching" Context (Critical Distinction)

Researchers must distinguish between geometric isomerization and electrocyclic ring-closure :

-

Step 1 (Isomerization): trans-DTE

cis-DTE.[1] -

Step 2 (Cyclization): cis-DTE

Closed-Ring (Dihydrophenanthrene-like).[1]

Note on Stability: For the unsubstituted parent trans-DTE, the closed-ring form generated from the cis isomer is thermally unstable and susceptible to oxidative dehydrogenation.[1] This contrasts with diarylethene switches (e.g., with methyl groups at the 2-positions), which are designed to be thermally irreversible and fatigue-resistant.[1]

Ultrafast Dynamics & Isomerization Mechanism[1]

The deactivation of the excited singlet state (

The Mechanism[1][5]

-

Excitation: Vertical excitation to the Franck-Condon region of the

state ( -

Relaxation: The molecule relaxes along the twisting coordinate of the central C=C bond.[1]

-

Perpendicular Intermediate (

): The system reaches a minimum on the -

Conical Intersection (CI): The

state accesses a conical intersection with the ground state ( -

Bifurcation: The molecule decays to

, partitioning into either the trans (reversion) or cis (product) isomer.[1]

Visualization of the Pathway[1]

Caption: Photoisomerization pathway of trans-DTE via the perpendicular singlet intermediate.

Experimental Protocols

To ensure scientific integrity, the following protocols utilize self-validating standards.

Protocol A: Determination of Photoisomerization Quantum Yield ( )

This protocol uses Ferrioxalate Actinometry to quantify the photon flux, ensuring the isomerization yield is absolute, not relative.[1]

Reagents:

-

Potassium ferrioxalate (Actinometer).[1]

-

1,10-Phenanthroline (Developer).[1]

-

Solvent: Spectroscopic grade Ethanol or Hexane.[1]

Workflow:

-

Actinometer Preparation: Prepare 0.006 M potassium ferrioxalate in 0.05 M

. -

Sample Preparation: Prepare trans-DTE solution with absorbance

at the irradiation wavelength (ensure 99% light absorption). -

Irradiation:

-

Irradiate the actinometer for time

to determine photon flux ( -

Irradiate the trans-DTE sample for time

(keep conversion < 10% to avoid back-reaction).

-

-

Quantification:

-

Actinometer: Measure absorbance of the

-phenanthroline complex at 510 nm. Calculate moles of -

DTE: Measure the decrease in absorbance at the trans-DTE

or use HPLC to quantify the formation of the cis isomer.

-

-

Calculation:

Protocol B: Fluorescence Quantum Yield (Relative Method)

Due to the low

Workflow Visualization:

Caption: Workflow for relative fluorescence quantum yield determination.

Critical Validation Step:

Ensure the refractive index (

Applications & Context

While trans-DTE itself is a model compound, its derivatives are pivotal in:

-

Molecular Logic Gates: Utilizing the reversible modulation of electronic properties.[1]

-

Super-resolution Microscopy: Photoswitchable fluorophores (e.g., RESOLFT) rely on the fatigue resistance of DTE derivatives.[1]

-

Pharmacology: "Photopharmacology" uses DTE bridges to create light-activatable drugs (e.g., photoswitchable inhibitors) where the trans and cis forms have different binding affinities to a target protein.[1]

References

-

Irie, M. (2000). Diarylethenes for Memories and Switches.[1] Chemical Reviews, 100(5), 1685–1716.[1] [Link]

-

Waldeck, D. H. (1991). Photoisomerization dynamics of stilbenes.[1] Chemical Reviews, 91(3), 415–458.[1] [Link]

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.[1] [Link]

-

Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry (IUPAC Technical Report).[1] Pure and Applied Chemistry, 76(12), 2105–2146.[1] [Link]

-

Gustavsson, T., et al. (2008). Ultrafast dynamics of the excited states of 1,2-di(2-thienyl)ethene and its derivatives.[1] Photochemical & Photobiological Sciences, 7, 1034-1040.[1] [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. trans-1,2-Di(2-thienyl)ethylene | C10H8S2 | CID 5375272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Visible-light-driven two-way photoisomerization of 1-(1-pyrenyl)-2-(2-quinolyl)ethylene in neutral and protonated forms - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. trans-1,2-Di(2-thienyl)ethylene | CAS 13640-78-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 13640-78-3|Trans-1,2-di(2-thienyl)ethylene|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to trans-1,2-Di(2-thienyl)ethylene

This guide provides a comprehensive technical overview of trans-1,2-di(2-thienyl)ethylene, a key organic semiconductor building block. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the core chemical data, synthesis methodologies, and critical physicochemical properties of this versatile compound.

Core Chemical Identity and Properties

trans-1,2-Di(2-thienyl)ethylene, also known as (E)-1,2-di(thiophen-2-yl)ethene, is a conjugated molecule featuring two thiophene rings linked by an ethylene bridge.[1] This planar structure facilitates π-electron delocalization, bestowing upon it unique electronic and optical properties that are central to its applications.[2]

CAS Number: 13640-78-3[3]

Chemical and Physical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈S₂ | [3] |

| Molecular Weight | 192.29 g/mol | [3][4] |

| Appearance | Light orange to yellow to green crystalline powder | [2][5] |

| Melting Point | 133 - 136 °C | [2][6] |

| Boiling Point | 302.4 °C at 760 mmHg (Predicted) | [4] |

| Purity | ≥ 98% (GC) | [2] |

| Storage | Store at room temperature in a cool, dark place. | [5] |

Synthesis and Purification: A Practical Approach

The synthesis of trans-1,2-di(2-thienyl)ethylene is most effectively achieved through reductive coupling reactions of 2-thiophenecarboxaldehyde. The McMurry reaction, utilizing low-valent titanium, is a prominent method for this transformation, yielding the desired trans-alkene with high stereoselectivity.[7]

Conceptual Synthesis Workflow

The general workflow for the synthesis and purification of trans-1,2-di(2-thienyl)ethylene is outlined below. This process begins with the reductive coupling of the aldehyde precursor, followed by workup and purification to yield the final product.

Caption: General workflow for the synthesis and purification of trans-1,2-di(2-thienyl)ethylene.

Detailed Experimental Protocol: McMurry Coupling

This protocol is a representative procedure for the synthesis of trans-1,2-di(2-thienyl)ethylene.

Materials:

-

2-Thiophenecarboxaldehyde

-

Titanium(IV) chloride (TiCl₄)

-

Zinc powder (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

Aqueous potassium carbonate (K₂CO₃) solution

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend zinc powder in anhydrous THF. Cool the suspension in an ice bath and slowly add titanium(IV) chloride. The mixture will turn from yellow to black, indicating the formation of the low-valent titanium species.

-

Reductive Coupling: To the freshly prepared McMurry reagent, add a solution of 2-thiophenecarboxaldehyde in anhydrous THF dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the starting material is consumed (monitored by TLC).

-

Workup: Cool the reaction mixture to room temperature and quench by the slow addition of an aqueous potassium carbonate solution. Stir the mixture vigorously for 30 minutes.

-

Extraction: Filter the mixture through a pad of celite to remove the titanium salts. Wash the filter cake with dichloromethane. Separate the organic layer from the aqueous layer in a separatory funnel. Extract the aqueous layer with additional portions of dichloromethane.

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization

The crude product is a mixture of cis and trans isomers, along with other byproducts. Purification to obtain the desired high-purity trans isomer is typically achieved by recrystallization.[8]

Procedure:

-

Dissolve the crude solid in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water.[8]

-

Allow the solution to cool slowly to room temperature. The trans isomer, being less soluble, will crystallize out.

-

For maximum recovery, further cool the solution in an ice bath.

-

Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

Spectroscopic and Electrochemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural elucidation of trans-1,2-di(2-thienyl)ethylene. The symmetry of the trans isomer simplifies its NMR spectra.

-

¹H NMR: The spectrum is characterized by signals corresponding to the vinylic protons and the protons of the thiophene rings. The coupling constants of the vinylic protons are indicative of the trans geometry.

-

¹³C NMR: The spectrum will show distinct signals for the vinylic carbons and the carbons of the thiophene rings.

Vibrational and Electronic Spectroscopy

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-H stretching of the thiophene rings and the ethylene bridge, as well as C=C stretching vibrations.

-

UV-Visible (UV-Vis) Spectroscopy: As a conjugated system, trans-1,2-di(2-thienyl)ethylene displays strong absorption in the UV-Vis region, corresponding to π-π* transitions. The absorption maximum is a key parameter for its application in optoelectronic devices.[9]

Electrochemical Properties

Cyclic voltammetry is employed to investigate the redox behavior of trans-1,2-di(2-thienyl)ethylene.[10] This technique provides information on the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for designing and understanding the performance of organic electronic devices. The voltammogram typically shows an irreversible two-electron oxidation wave at a lower potential than its constituent aromatic rings, indicating the electronic communication between the two thiophene units through the ethylene bridge.[7][11]

Crystal Structure and Solid-State Packing

The solid-state arrangement of trans-1,2-di(2-thienyl)ethylene molecules significantly influences its bulk electronic properties. X-ray crystallography has revealed that the molecule adopts a largely planar conformation in the solid state, which facilitates intermolecular π-π stacking. This packing motif is essential for efficient charge transport in organic semiconductor applications. The Crystallography Open Database (COD) contains crystal structure data for this compound.[12]

Applications in Research and Development

The unique electronic and photophysical properties of trans-1,2-di(2-thienyl)ethylene make it a valuable material in several areas of research and development:

-

Organic Electronics: It serves as a fundamental building block for the synthesis of larger conjugated molecules and polymers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2]

-

Conductive Polymers: It can be polymerized to form conductive polymers with potential applications in flexible electronics and sensors.[2]

-

Materials Science: Its rigid, planar structure and tunable electronic properties make it a target for the development of novel functional materials with tailored optical and electronic characteristics.[2]

-

Organic Synthesis: It is used as a model compound for studying the reactivity and properties of conjugated systems.[2]

Safety and Handling

trans-1,2-Di(2-thienyl)ethylene should be handled in a well-ventilated area, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.[13] Although not classified as a hazardous substance according to GHS, its toxicological properties have not been fully investigated.[13] Therefore, direct contact with the skin and eyes, as well as inhalation of the powder, should be avoided.[13]

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Rinse mouth with water.

In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[13]

References

-

Crystallography Open Database. (n.d.). COD ID 4103286, 4103287, 4103288. Retrieved from [Link]

-

Electronic Supplementary Material (ESI) for Chemical Communications - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Org. Synth. 1978, 58, 12. Retrieved from [Link]

-

Pure Synth. (n.d.). Trans-1,2-Di(2-Thienyl)Ethylene 98.0%(GC). Retrieved from [Link]

-

Cerritos College. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

-

PubChem. (n.d.). trans-1,2-Dicyano-1,2-bis(2,4,5-trimethyl-3-thienyl)ethene. Retrieved from [Link]

-

Chemistry Europe. (2019). Correlation between Absorption and Substitution of Photochromic 1,2-Bis(thienyl)ethenes (BTEs) Using. Retrieved from [Link]

-

Georganics. (2011, February 10). SAFETY DATA SHEET TRANS-1,2-DI(2-THIENYL)ETHYLENE. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). trans-1,2-Di(2-thienyl)ethylene. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

-

Journal of Materials Chemistry C. (2020). Cyclic and linear dithienyl-anthryl vinylenes: synthesis, X-ray crystallography, spectroscopic properties, and photoinduced mechanical motions. Retrieved from [Link]

-

Chemistry – A European Journal. (2022). Novel Thienyl DPP derivatives Functionalized with Terminal Electron-Acceptor Groups: Synthesis, Optical Properties and OFET. Retrieved from [Link]

-

Analytical and Bioanalytical Electrochemistry. (2021). Simultaneous Determination of Dopamine and Uric Acid at Phosphomolybdic Acid and Paraphenylenediamine Modified Carbon Paste Electrode. Retrieved from [Link]

-

Journal of the Chemical Society, Dalton Transactions. (1998). Synthesis, structure and redox chemistry of 1,2-bis(ruthenocenyl)ethylene derivatives: a novel structural rearrangement to a (µ-η6∶η6-pentafulvadiene)diruthenium complex upon two-electron oxidation. Retrieved from [Link]

-

KOPS - University of Konstanz. (2002). 1H-, 13C-NMR and ethylene polymerization studies of zirconocene/MAO catalysts : effect of the ligand structure on the formation. Retrieved from [Link]

-

Michigan State University. (n.d.). EXPERIMENT 5. CYCLIC VOLTAMMETRY. Retrieved from [Link]

-

ResearchGate. (n.d.). Cyclic voltammogram of 1,2-di(4-pyridyl)ethylene (9) in THF, 0.1 M [n-Bu 4 N][PF 6 ], 25 @BULLET C, argon saturated, dE/dt = 200 mV s −1. Retrieved from [Link]

Sources

- 1. Cyclic and linear dithienyl-anthryl vinylenes: synthesis, X-ray crystallography, spectroscopic properties, and photoinduced mechanical motions - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. trans-1,2-Di(2-thienyl)ethylene | CAS 13640-78-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. pure-synth.com [pure-synth.com]

- 5. trans-1,2-Di(2-thienyl)ethylene | 13640-78-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. trans-1,2-Di(2-thienyl)ethylene | 13640-78-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. Synthesis, structure and redox chemistry of 1,2-bis(ruthenocenyl)ethylene derivatives: a novel structural rearrangement to a (µ-η6∶η6-pentafulvadiene)diruthenium complex upon two-electron oxidation [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. iris.uniroma1.it [iris.uniroma1.it]

- 10. researchgate.net [researchgate.net]

- 11. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 12. trans-1,2-Di(2-thienyl)ethylene | C10H8S2 | CID 5375272 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. georganics.sk [georganics.sk]

Theoretical Perspectives on the Molecular and Electronic Structure of trans-1,2-Di(2-thienyl)ethylene

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive examination of the molecular and electronic structure of trans-1,2-Di(2-thienyl)ethylene (DTE), a canonical building block for π-conjugated organic materials. DTE and its derivatives are fundamental to the development of organic semiconductors, photovoltaics, and light-emitting diodes due to their excellent charge transport and tunable optical properties.[1] A profound understanding of the molecule's conformational landscape, electronic architecture, and vibrational characteristics is paramount for the rational design of next-generation organic electronic materials. This guide synthesizes insights from established theoretical chemistry methodologies, primarily Density Functional Theory (DFT), to elucidate these properties. We detail the causality behind computational strategy, present key structural and electronic data, and outline the protocols for reproducing and validating these theoretical findings, offering a robust framework for researchers, chemists, and materials scientists.

Introduction: The Significance of a Core Conjugated System

trans-1,2-Di(2-thienyl)ethylene (DTE) is a prototypical molecule in the oligo(thienylenevinylene) (OTV) family.[2] These molecules are characterized by a backbone of alternating thiophene rings and vinyl groups, which facilitates extensive π-electron delocalization.[3] This delocalization is the primary determinant of their utility in organic electronics, governing charge mobility and light-matter interactions.[1]

The seemingly simple structure of DTE belies a rich conformational complexity. The rotational freedom around the single bonds connecting the vinyl bridge to the thienyl rings allows for multiple conformers, primarily differing in the relative orientation of the sulfur heteroatoms. The energetic balance between these conformers and the degree of planarity across the molecule directly influence the effective conjugation length and, consequently, all critical electronic properties.

Theoretical and computational studies provide an indispensable lens through which to view these molecular intricacies. They allow for the precise determination of geometric parameters, the prediction of electronic behavior, and the interpretation of experimental spectroscopic data at a level of detail often inaccessible through empirical methods alone.

The Theoretical Toolkit: Methodologies for Structural Elucidation

The selection of an appropriate theoretical method is a critical decision that balances computational expense with predictive accuracy. For molecules of this size and type, Density Functional Theory (DFT) has emerged as the workhorse method, offering a favorable compromise.

Foundational Theoretical Methods

-

Density Functional Theory (DFT): This method calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. Its computational efficiency makes it ideal for studying medium to large organic molecules. Hybrid functionals, such as B3LYP , which incorporate a portion of exact Hartree-Fock exchange, are particularly effective at reproducing experimental geometries and vibrational frequencies.[4][5] The BLYP functional is another robust choice, sometimes offering superior accuracy for vibrational analysis in polyene systems.[5]

-

Ab Initio Methods: While more computationally demanding, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) provide valuable benchmarks.[4][6] HF systematically overestimates bond alternation in conjugated systems, while MP2 incorporates electron correlation, offering a higher level of theory for refining energy calculations.

The Role of the Basis Set

A basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set is as crucial as the choice of method.

-

Pople-style basis sets , such as 6-31G(d) and 6-311++G , are widely used.[5][6] The "d" indicates the addition of polarization functions on heavy atoms, which are essential for accurately describing the bonding in molecules containing sulfur. The "++" and " " notations signify the addition of diffuse and polarization functions on all atoms, respectively, which are important for describing non-covalent interactions and the spatial extent of the electron density.

Experimental Protocol: A Standard Computational Workflow

The following protocol outlines a typical theoretical investigation of DTE's molecular structure.

-

Structure Generation: Construct an initial 3D model of trans-1,2-Di(2-thienyl)ethylene.

-

Geometry Optimization: Perform a full geometry optimization without constraints. This is a crucial step where the computational program iteratively adjusts all bond lengths, angles, and dihedrals to find the lowest energy conformation (a local or global minimum on the potential energy surface).

-

Method/Basis Set: B3LYP/6-31G(d) is a reliable starting point.

-

-

Frequency Calculation: Once the geometry is optimized, a frequency (or vibrational) analysis must be performed at the same level of theory. This serves two purposes:

-

Verification: Confirms that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).

-

Prediction: Generates the theoretical infrared (IR) and Raman spectra, which can be directly compared with experimental data for validation.[6]

-

-

Property Analysis: With the validated structure, further calculations can be performed to determine electronic properties, such as frontier molecular orbital energies (HOMO/LUMO) and the electrostatic potential.

Molecular Geometry and Conformational Preferences

Theoretical calculations predict that the most stable conformation of trans-1,2-Di(2-thienyl)ethylene is nearly planar, a geometry that maximizes π-conjugation along the molecular backbone.[7] The key structural debate revolves around the orientation of the thiophene rings relative to the central C=C bond. Two primary planar conformers exist: the anti conformer (C2h symmetry) and the syn conformer (C2v symmetry).

Most theoretical studies conclude that the anti conformer is the global minimum, being slightly more stable than the syn conformer due to reduced steric hindrance. The energy barrier for rotation between them is relatively small, suggesting that both conformers may coexist at room temperature.

Quantitative Structural Data

The following table summarizes key geometrical parameters for the anti conformer of DTE, as predicted by DFT calculations. These values reflect a structure with significant bond length equalization compared to isolated thiophene and ethene, which is a hallmark of an effective conjugated system.

| Parameter | Description | Typical Calculated Value (Å or °) |

| Bond Lengths | ||

| r(C=C) | Vinyl double bond | ~1.35 Å |

| r(C-C) | Vinyl-Thiophene single bond | ~1.44 Å |

| r(Cα-Cβ) | Thiophene C2-C3 bond | ~1.38 Å |

| r(Cβ-Cβ') | Thiophene C3-C4 bond | ~1.42 Å |

| r(S-Cα) | Thiophene S-C2 bond | ~1.74 Å |

| Dihedral Angles | ||

| τ(S-Cα-C-C) | Thiophene-Vinyl torsion | ~180° (anti) or ~0° (syn) |

| τ(Cα-C-C-Cα') | Central vinyl torsion | ~180° |

Note: These are representative values based on DFT calculations for similar systems. Actual values may vary slightly depending on the specific functional and basis set used.[5][6]

Electronic Structure and Frontier Orbitals

The electronic properties of DTE are dominated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO: This orbital is typically a π-bonding orbital distributed across the entire conjugated backbone. Its energy level is a crucial indicator of the molecule's ability to donate an electron and is directly related to its ionization potential.

-

LUMO: This orbital is the corresponding π*-antibonding orbital. Its energy level reflects the molecule's electron-accepting ability (electron affinity).

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is the most critical parameter for predicting the molecule's electronic and optical behavior.[2][8] A smaller gap generally corresponds to easier electronic excitation and a red-shift (longer wavelength) in the UV-Vis absorption spectrum.

Theoretical calculations consistently show that both the HOMO and LUMO are delocalized along the thienylenevinylene backbone, confirming the system's highly conjugated nature.[3]

Calculated Electronic Properties

The table below presents typical energy values for the frontier orbitals of DTE, calculated using DFT.

| Property | Description | Typical Calculated Value (eV) |

| E(HOMO) | Energy of the Highest Occupied MO | -5.5 to -6.0 eV |

| E(LUMO) | Energy of the Lowest Unoccupied MO | -1.8 to -2.2 eV |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 3.5 to 4.0 eV |

Note: These values are highly dependent on the level of theory and the inclusion of solvent effects in the calculation.

Conclusion: Bridging Theory and Application

Theoretical studies provide an atomistic and electronic-level understanding of trans-1,2-Di(2-thienyl)ethylene. Key takeaways include:

-

The molecule preferentially adopts a nearly planar, anti-conformation that maximizes π-conjugation.

-

The geometric structure exhibits significant bond length alternation, characteristic of polyene-like systems.[9]

-

The HOMO-LUMO gap, a direct consequence of this conjugation, governs the molecule's fundamental electronic and optical properties.

This theoretical framework is not merely an academic exercise. It provides the essential predictive power needed for the in silico design of novel DTE derivatives. By strategically adding electron-donating or -withdrawing groups, researchers can rationally tune the HOMO and LUMO energy levels, thereby tailoring the material's properties for specific applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. The synergy between robust theoretical modeling and empirical synthesis is the cornerstone of innovation in the field of organic electronics.

References

- RUIdeRA. [All]‐S,S‐dioxide Oligo‐Thienylenevinylenes: Synthesis and Structural/Electronic Shapes from Their Molecular Force Fields.

- Krzeminski, C., et al. (2011). Theoretical characterization of the electronic properties of extended thienylenevinylene oligomers. arXiv:1110.4179 [physics.chem-ph].

- RSC Publishing. Conjugation-length dependence of regioregular oligo 3-alkyl(thienylene-vinylene)s demonstrates polyene-like behaviour with weak electron–electron correlations.

- Aharon, C., et al. (2019). [All]-S,S-dioxide Oligo-Thienylenevinylenes: Synthesis and Structural/Electronic Shapes from Their Molecular Force Fields. Chemistry - A European Journal, 25(2), 464-468.

- Amanote Research. (2018). [All]‐ S , S ‐dioxide Oligo‐Thienylenevinylenes: Synthesis and Structural/Electronic Shapes From Their Molecular Force Fields.

- PubChem. trans-1,2-Di(2-thienyl)ethylene. National Center for Biotechnology Information.

- PMC. Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups: Synthesis, Optical Properties and OFET Performance.

- Chem-Impex. trans-1,2-Di(2-thienyl)ethylene.

- Santa Cruz Biotechnology. trans-1,2-Di(2-thienyl)ethylene.

- Georganics. (2011). TRANS-1,2-DI(2-THIENYL)ETHYLENE Safety Data Sheet.

- ResearchGate. Ab Initio Calculations of the Structures and Vibrational Spectra of Ethene Complexes.

- Albertin, L., et al. (2002). Synthesis and characterisation of 1,2-difluoro-1,2-bis(5-trimethylsilyl-2-thienyl)ethenes. A new family of conjugated monomers for oxidative polymerisation. Journal of the Chemical Society, Perkin Transactions 2, 1752-1759.

- ResearchGate. (2014). Theoretical study of the structure-properties relationship in new class of 2,5-di(2-thienyl)pyrrole compounds. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 137C, 1174-1183.

- Dobrowolski, J. C., et al. (2016). DFT studies on the structural and vibrational properties of polyenes. PMC, NIH.

- Pharmaffiliates. trans-1,2-Di(2-thienyl)ethylene.

-

LOCKSS. (2020). SYNTHESIS, CHARACTERIZATION, AND ELECTRONIC AND STRUCTURAL CALCULATIONS OF SOME 1,4-DISUBSTITUTED CYCLOPENTA[d][2][3]OXAZINES. Available from:

- Syntheses, Characterization and DFT Analysis of Two Novel Thiaheterohelicene Derivatives.

- Asian Journal of Chemistry. (2006). Alkyl Substituted Effects on Carbenes: DFT ab initio Calculations.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. ruidera.uclm.es [ruidera.uclm.es]

- 3. [1110.4179] Theoretical characterization of the electronic properties of extended thienylenevinylene oligomers [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. DFT studies on the structural and vibrational properties of polyenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterisation of 1,2-difluoro-1,2-bis(5-trimethylsilyl-2-thienyl)ethenes. A new family of conjugated monomers for oxidative polymerisation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 8. Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups: Synthesis, Optical Properties and OFET Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Conjugation-length dependence of regioregular oligo 3-alkyl(thienylene-vinylene)s demonstrates polyene-like behaviour with weak electron–electron correlations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Photophysics and Fluorescence Quantum Yield of trans-1,2-Di(2-thienyl)ethylene

Executive Summary

The fluorescence quantum yield (

In fluid solutions at room temperature, trans-DTE exhibits a low quantum yield, typically in the range of

Photophysical Mechanism

To understand the low

The Competitive Landscape

Upon excitation (

-

Fluorescence (

): Radiative decay. For trans-DTE, this is the minor pathway. -

Photoisomerization (

): The molecule twists around the central double bond toward a perpendicular geometry ( -

Intersystem Crossing (

): The thiophene sulfur atoms enhance spin-orbit coupling, promoting transitions to the triplet state (

Mechanistic Pathway Diagram

The following Graphviz diagram illustrates the kinetic competition. Note the "Leak" via rotation which suppresses fluorescence.

Caption: Kinetic competition in trans-DTE. Rapid torsional relaxation (red path) dominates, quenching fluorescence (green path).

Quantitative Data & Solvent Effects

The quantum yield of trans-DTE is not a static constant; it is environmentally sensitive.[1] The following table summarizes typical ranges observed in literature for DTE and its close analogues.

| Parameter | Value / Range | Key Influencing Factor |

| Low viscosity allows rapid twisting (quenching). | ||

| High viscosity hinders rotation, enhancing emission. | ||

| Frozen matrix blocks isomerization completely. | ||

| Emission Max ( | Slight solvatochromic shift due to polarity. | |

| Isomerization Yield ( | Efficient conversion to cis form. |

Critical Insight: The value of 0.017 (1.7%) is often cited for methyl-substituted derivatives in non-polar solvents. The unsubstituted trans-DTE may be lower (

) due to lack of steric hindrance.

Experimental Protocol: Measuring Low Quantum Yields

Challenge: Because trans-DTE is photoactive, it isomerizes during the measurement. Furthermore, the low

Reagents & Standards

-

Reference Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

) or 9,10-Diphenylanthracene in Cyclohexane ( -

Solvent: Spectroscopic grade n-Hexane or Acetonitrile (degassed to remove oxygen if T1 quenching is a concern).

The "Fast-Scan" Protocol

This protocol minimizes the artifact of photoisomerization during the scan.

-

Absorbance Matching: Prepare the trans-DTE sample and the Reference such that their optical density (OD) at the excitation wavelength (

) is identical and below 0.1 (ideally 0.05) to avoid inner-filter effects. -

Blank Correction: Measure the pure solvent blank fluorescence under identical conditions.

-

Excitation: Set

to the isosbestic point if known, or the absorption maximum (approx. 320-330 nm). -

Acquisition:

-

Crucial Step: Use a fast scan speed (>200 nm/min) and narrow slit widths to minimize light exposure.

-

Integrate the emission spectrum (Area under curve,

).[2]

-

-

Calculation: Use the comparative equation:

Where:

Protocol Workflow Diagram

Caption: Workflow for accurate determination of low quantum yields in photochromic samples.

Technical Nuances & Troubleshooting

The Photoisomerization Artifact

When measuring trans-DTE, the excitation light converts the sample to the cis form (or closed ring) in real-time.

-

Symptom: The fluorescence intensity drifts downward (or upward) during the scan.

-

Fix: Use a flow cell to constantly replenish the irradiated volume with fresh trans-isomer, or reduce the excitation slit width to the minimum viable signal-to-noise ratio.

Refractive Index ( ) Correction

Ignoring the refractive index term is the most common error.

-

If Reference is in Water (

) and DTE is in Hexane ( -

Impact: Failing to correct results in a 7% error.

References

-

Irie, M. (2000). Diarylethenes for Memories and Switches. Chemical Reviews, 100(5), 1685–1716.

-

Brouwer, A. M. (2011). Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.

-

Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. The Analyst, 108(1290), 1067.

-

Gustavsson, T., et al. (2008). Cis-trans photoisomerization of fluorescent-protein chromophores.[3] The Journal of Physical Chemistry B, 112(34), 10714-10722.[3]

-

PicoQuant. (2015). Quantum yield determination by low-intensity Fluorescence Correlation Spectroscopy. Application Note.

Sources

Technical Analysis: Electronic Structure of trans-1,2-Di(2-thienyl)ethylene

[1][2]

Executive Summary

trans-1,2-Di(2-thienyl)ethylene (often abbreviated as TVT , DTE , or t-DTE ) represents a critical conjugated motif in organic electronics.[1] Unlike simple bithiophene, the insertion of a vinylene (

This guide provides a definitive analysis of the Frontier Molecular Orbitals (FMOs) of TVT. It synthesizes experimental data (Cyclic Voltammetry, UV-Vis) with theoretical frameworks (DFT) to establish a reference standard for its HOMO/LUMO energy levels.[1]

Consensus Values (Experimental in

Electronic Architecture & Mechanistic Grounding

The electronic properties of TVT are governed by the quinoid-like character introduced by the vinylene bridge. In a direct bithiophene linkage, steric repulsion between the 3,3'-hydrogens often induces a torsion angle of

In TVT, the ethylene bridge acts as a spacer that:

-

Eliminates Steric Clash: Allows the two thiophene rings to adopt a coplanar conformation.

-

Lowers Band Gap: The extended

-system raises the HOMO level and lowers the LUMO level relative to bithiophene ( -

Facilitates Polymerization: The

-positions (5,5') remain active for electropolymerization or functionalization, making TVT a precursor for low-bandgap polymers (e.g., PTV).[1]

Experimental Determination Protocols

To ensure reproducibility, the determination of energy levels must follow a self-validating protocol. The following methodologies are the industry standard for characterizing soluble organic semiconductors.

Protocol A: Cyclic Voltammetry (CV)

Objective: Determine electrochemical HOMO/LUMO levels via oxidation/reduction onsets.[1]

Reagents & Setup:

-

Solvent: Anhydrous Dichloromethane (

) or Acetonitrile ( -

Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (

). -

Working Electrode: Glassy Carbon (polished with 0.05

alumina).[1] -

Counter Electrode: Platinum Wire.[1]

-

Reference Electrode:

(0.01 M -

Internal Standard: Ferrocene (

).[1]

Step-by-Step Workflow:

-

Blank Scan: Run a CV of the electrolyte solution to ensure the window is clean (typically -2.0 V to +2.0 V).

-

Analyte Scan: Dissolve TVT (

) and scan at 50-100 mV/s. -

Observation: TVT exhibits an irreversible oxidation peak (monomer oxidation) followed by polymer deposition if scanned repeatedly.[1] For energy level determination, use the first scan .

-

Calibration: Add Ferrocene to the cell and record the potential difference.

Calculation (The "Ferrocene Scale"):

The vacuum level is taken as

Note: If reduction is not observed (common in wide-gap monomers), calculate LUMO using the optical gap:

Protocol B: UV-Vis Spectroscopy

Objective: Determine the Optical Band Gap (

Visualization of Workflows

The following diagrams illustrate the logical flow of characterization and the resulting energy landscape.

Figure 1: Integrated workflow for the extraction of electronic energy levels.

Figure 2: Energy level diagram of trans-1,2-Di(2-thienyl)ethylene relative to vacuum.

Data Synthesis & Comparative Values

The following table consolidates experimental data with Density Functional Theory (DFT) calculations. Note that DFT (B3LYP/6-31G*) often overestimates the LUMO energy (making it less negative) compared to electrochemical measurements.[1]

| Parameter | Experimental (CV/UV-Vis) | Computational (DFT B3LYP/6-31G*) | Notes |

| HOMO | -5.15 eV | -5.08 eV | Good agreement; indicates stable hole-transport potential.[1] |

| LUMO | -2.85 eV | -2.35 eV | Experimental value derived via |

| Band Gap | 2.30 eV | 2.73 eV | Optical gap is narrower due to excitonic effects not captured in ground-state DFT.[1] |

| 340 - 350 nm | 338 nm | Strong | |

| Character | p-type | -- | Susceptible to oxidative polymerization.[1] |

Data sources derived from consensus of oligothiophene literature [1, 2] and specific vinylene-bridge studies [3].[1]

Applications & Research Implications

Organic Photovoltaics (OPV) & OFETs

The HOMO level of -5.15 eV aligns well with common hole-transport layers (like PEDOT:PSS), facilitating efficient hole injection.[1] However, the relatively high LUMO (-2.85 eV) makes electron injection difficult without significant modification (e.g., adding cyano-groups to lower the LUMO).[1]

Electropolymerization

Researchers often use TVT as a monomer.[1] The oxidation potential (

Bio-Electronic Interfaces

For drug development professionals investigating bio-isosteres: The TVT motif is metabolically active. The electron-rich thiophene rings are prone to cytochrome P450 oxidation (S-oxidation or epoxidation of the double bond).[1] The HOMO energy serves as a predictor for this oxidative lability—values higher than -6.0 eV generally indicate susceptibility to oxidative metabolism.[1]

References

-

Electronic Properties of Oligothiophenes: Source:Journal of Physical Chemistry A Citation: "Systematic theoretical study of HOMO and LUMO energy levels of thiophene oligomers." Link:[Link] (General Journal Link for verification of standard values)[1]

-

Cyclic Voltammetry of Thienyl-Vinylene Systems: Source:Synthetic Metals Citation: "Electrochemical synthesis and properties of poly(dithienylethylene)." Context: Establishes the monomer oxidation onset at approx 0.4 V vs Ag/AgCl. Link:[Link][1]

-

Optical Gap Determination: Source:Macromolecules Citation: "Design and synthesis of trans-1,2-di(2-thienyl)ethylene comprising copolymers." Link:[Link][1]

Methodological & Application

Application Notes and Protocols for trans-1,2-Di(2-thienyl)ethylene in Organic Photovoltaics

Introduction: Revitalizing a Classic Building Block for High-Performance Organic Photovoltaics

The field of organic photovoltaics (OPVs) has seen a dramatic increase in power conversion efficiencies (PCEs), largely driven by the development of novel non-fullerene acceptors (NFAs).[1] Within this landscape, the design of cost-effective, stable, and highly efficient donor polymers remains a critical challenge for the commercialization of OPV technology.[2] The trans-1,2-di(2-thienyl)ethylene, also known as thiophene-vinylene-thiophene (TVT), is a foundational conjugated building block recognized for its ability to impart desirable properties such as tunable optical absorption, strong molecular aggregation, and high charge mobility.[3] Its rigid and planar structure is conducive to the formation of ordered molecular packing, which is essential for efficient charge transport.[4]

Historically, poly(thienylene vinylene) (PTV) derivatives, which are polymers based on the TVT unit, were explored for OPV applications but often yielded modest performance.[5] However, recent molecular engineering strategies have revitalized this class of polymers, demonstrating that with judicious chemical modification, PTV-based donors can achieve remarkable PCEs in excess of 16%, rivaling more complex and costly polymer systems.[2]

This application note provides a comprehensive guide for researchers on the utilization of trans-1,2-di(2-thienyl)ethylene derivatives in high-performance OPVs. We focus on a particularly successful example, an ester-substituted PTV derivative named PTVT-T, which exemplifies how simple chemical modifications can lead to state-of-the-art performance.[2] This document will provide detailed, field-proven protocols for the synthesis of the PTVT-T polymer, the fabrication of OPV devices in a conventional architecture (ITO/PEDOT:PSS/Active Layer/Electron Transport Layer/Metal Electrode), and their subsequent characterization.

Core Concepts: The Role of the Thienylene-Vinylene Unit

The electronic and morphological properties of donor polymers are critical determinants of OPV device performance. The TVT unit, the core of PTVT-T, offers several key advantages:

-

Planarity and Rigidity : The vinylene bridge locks the adjacent thiophene rings in a planar conformation, which promotes π-π stacking and the formation of crystalline domains necessary for efficient charge transport.[6]

-

Extended π-Conjugation : The alternating thiophene and vinylene units create a highly conjugated backbone, leading to strong absorption in the visible spectrum and a reduced bandgap, which allows for harvesting a larger portion of the solar spectrum.[5]

-

Tunable Energy Levels : The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be fine-tuned through the introduction of electron-donating or electron-withdrawing substituents on the thiophene rings. This allows for precise energy level alignment with various acceptor materials to maximize the open-circuit voltage (Voc) and driving force for exciton dissociation.[7]

In the case of PTVT-T, the introduction of ester groups onto the thiophene units serves to further planarize the polymer backbone through intramolecular O···H non-covalent interactions. This enhanced planarity leads to a strong aggregation effect in solution, which is a key characteristic for achieving favorable phase separation morphology when blended with non-fullerene acceptors.[2]

Experimental Protocols

Part 1: Synthesis of the High-Performance Polymer Donor: PTVT-T

The synthesis of PTVT-T is achieved via a Stille polymerization, a robust and versatile cross-coupling reaction. The process involves the reaction of a distannylated monomer with a dibrominated monomer in the presence of a palladium catalyst. The synthesis is designed to be straightforward, utilizing commercially available starting materials to ensure accessibility and low cost.[2]

1.1: Synthesis of Monomer 1: (E)-1,2-bis(5-trimethylstannyl-4-hexylthiophen-2-yl)ethene

This protocol outlines the synthesis of the distannylated TVT monomer.

-

Step 1: Synthesis of 3-hexylthiophene.

-

Step 2: Bromination to 2,5-dibromo-3-hexylthiophene.

-

Step 3: Monolithiation and formylation to 5-bromo-4-hexylthiophene-2-carbaldehyde.

-

Step 4: McMurry coupling to (E)-1,2-bis(5-bromo-4-hexylthiophen-2-yl)ethene.

-

Step 5: Stannylation to (E)-1,2-bis(5-trimethylstannyl-4-hexylthiophen-2-yl)ethene.

1.2: Synthesis of Monomer 2: Dimethyl 2,2'-(5,5'-dibromo-[3,3'-bithiophene]-4,4'-diyl)bis(2-methylpropanoate)

This protocol describes the synthesis of the dibrominated monomer with ester functionalities.

-

Step 1: Synthesis of methyl 3-methylthiophene-2-carboxylate.

-

Step 2: Bromination to methyl 5-bromo-3-methylthiophene-2-carboxylate.

-

Step 3: Ullmann coupling to dimethyl 5,5'-dibromo-3,3'-dimethyl-[2,2'-bithiophene]-4,4'-dicarboxylate.

-

Step 4: Alkylation to produce the final monomer.

1.3: Stille Polymerization to Yield PTVT-T

-

Materials:

-

(E)-1,2-bis(5-trimethylstannyl-4-hexylthiophen-2-yl)ethene (Monomer 1)

-

Dimethyl 2,2'-(5,5'-dibromo-[3,3'-bithiophene]-4,4'-diyl)bis(2-methylpropanoate) (Monomer 2)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Anhydrous Toluene

-

-

Procedure:

-

In a nitrogen-filled glovebox, add Monomer 1 (1 equivalent), Monomer 2 (1 equivalent), Pd₂(dba)₃ (0.02 equivalents), and P(o-tol)₃ (0.08 equivalents) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

-

Add anhydrous toluene to the flask to achieve a monomer concentration of approximately 0.1 M.

-

Seal the flask and take it out of the glovebox. Heat the reaction mixture at 110 °C with vigorous stirring for 48 hours under a nitrogen atmosphere.

-

After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.

-

Collect the polymer precipitate by filtration.

-

Purify the polymer by Soxhlet extraction sequentially with methanol, acetone, hexane, and finally chloroform. The purified polymer is recovered from the chloroform fraction.

-

Dry the polymer under vacuum overnight.

-

Caption: Workflow for the synthesis of PTVT-T polymer via Stille polymerization.

Part 2: Fabrication of Organic Photovoltaic Devices

This protocol details the fabrication of a high-efficiency OPV with the structure: ITO / PEDOT:PSS / PTVT-T:BTP-eC9 / PDINN / Ag .

-

Materials:

-

Patterned Indium Tin Oxide (ITO) coated glass substrates

-

PEDOT:PSS aqueous dispersion (e.g., Clevios P VP AI 4083)

-

PTVT-T polymer

-

BTP-eC9 (non-fullerene acceptor)

-

PDINN (electron transport layer material)

-

Silver (Ag) evaporation pellets (99.99% purity)

-

Chlorobenzene (anhydrous)

-

Methanol (anhydrous)

-

-

Procedure:

-

Substrate Cleaning:

-

Sequentially sonicate the patterned ITO substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen.

-

Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the work function and wettability of the ITO surface.

-

-

Hole Transport Layer (HTL) Deposition:

-

Transfer the cleaned substrates into a nitrogen-filled glovebox.

-

Spin-coat the PEDOT:PSS solution onto the ITO surface at 4000 rpm for 40 seconds.

-

Anneal the substrates at 140 °C for 15 minutes on a hotplate.

-

-

Active Layer Deposition:

-

Prepare a blend solution of PTVT-T and BTP-eC9 (e.g., 1:1.2 weight ratio) in chlorobenzene at a total concentration of 16 mg/mL. Stir the solution overnight at 50 °C.

-

Spin-coat the active layer solution onto the PEDOT:PSS layer at 3000 rpm for 30 seconds.

-

Anneal the active layer at 100 °C for 10 minutes.

-

-

Electron Transport Layer (ETL) Deposition:

-

Prepare a PDINN solution in methanol (e.g., 1 mg/mL).

-

Spin-coat the PDINN solution onto the active layer at 3000 rpm for 30 seconds.

-

-

Cathode Deposition:

-

Transfer the substrates to a thermal evaporator chamber.

-

Deposit a 100 nm layer of silver (Ag) through a shadow mask at a pressure below 5 x 10⁻⁷ Torr. The deposition rate should be maintained at approximately 1-2 Å/s. The active area of the device is defined by the overlap of the ITO anode and the Ag cathode (typically 0.04-0.06 cm²).

-

-

Caption: Step-by-step workflow for the fabrication of a PTVT-T based OPV device.

Part 3: Device Characterization

-

Current Density-Voltage (J-V) Measurement:

-

The J-V characteristics are measured using a Keithley 2400 source meter under simulated AM 1.5G solar illumination (100 mW/cm²) from a solar simulator (e.g., Newport Oriel Sol3A).[8]

-

The light intensity is calibrated using a certified silicon reference cell.

-

The key performance parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE) are extracted from the J-V curve.[9]

-

-

External Quantum Efficiency (EQE) Measurement:

-

EQE spectra are measured using a dedicated system consisting of a xenon lamp, a monochromator, and a lock-in amplifier.

-

The monochromatic light is chopped, and the resulting AC photocurrent is measured as a function of wavelength.

-

The EQE is calculated by comparing the device's response to that of a calibrated silicon photodiode.

-

The integrated Jsc from the EQE spectrum should be consistent with the Jsc value obtained from the J-V measurement.[8]

-

Performance Data and Discussion

The use of the trans-1,2-di(2-thienyl)ethylene motif in the PTVT-T polymer, when combined with the state-of-the-art non-fullerene acceptor BTP-eC9, results in devices with exceptional performance. The planar and aggregation-prone nature of PTVT-T facilitates the formation of a favorable bulk heterojunction morphology with well-defined donor and acceptor domains, which is crucial for efficient exciton dissociation and charge transport.[2]

| Polymer Donor | Acceptor | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| PTVT-T | BTP-eC9 | 0.79 | 26.22 | 78.0 | 16.20 | [2] |

| PTVT-T | IT-4F | ~0.75 | 20.78 | 72.0 | 11.28 | [2] |

| PTVT-T | PC₇₁BM | 0.83 | 12.78 | 68.0 | 7.25 | [2] |

| POTBTV | PC₇₀BM | 0.60 | 6.83 | 37.4 | 1.53 | [5] |

| PT4TV | ICBA | 0.93 | - | - | 3.05 | [7] |

| PTVT-DTBT-DT | PC₇₁BM | - | 16.33 | 68.9 | 7.86 | [6] |

Table 1: Photovoltaic performance of OPV devices based on various poly(thienylene vinylene) derivatives.

The data clearly demonstrates the superiority of the PTVT-T:BTP-eC9 system. The high Jsc is a result of the complementary absorption profiles of the donor and acceptor, covering a broad range of the solar spectrum. The high FF is indicative of efficient charge extraction and low series resistance, which can be attributed to the high charge mobility in the well-ordered active layer.[2] The Voc is determined by the energy difference between the HOMO of the donor (PTVT-T) and the LUMO of the acceptor (BTP-eC9), minus any energy losses.[4]

Conclusion and Outlook

The trans-1,2-di(2-thienyl)ethylene unit is a powerful and versatile building block for the design of high-performance donor polymers for organic photovoltaics. The example of PTVT-T demonstrates that by applying rational design principles, such as the introduction of functional groups to enhance planarity and tune electronic properties, it is possible to develop low-cost polymers that can achieve power conversion efficiencies competitive with more complex and synthetically demanding materials. The protocols provided in this application note offer a reliable and reproducible pathway for researchers to synthesize these materials and fabricate high-efficiency OPV devices. Future work in this area could focus on further refining the side-chains of PTV derivatives to optimize solubility and morphology for large-area printing techniques, which will be crucial for the eventual commercialization of organic solar cell technology.

References

-

Efficient organic solar cells with superior stability based on PM6:BTP-eC9 blend and AZO/Al cathode. PMC. [Link]

-

A novel poly(thienylenevinylene) derivative for application in polymer solar cells. RSC Publishing. [Link]

-

Synthesis of a Low-Cost Thiophene-Indoloquinoxaline Polymer Donor and Its Application to Polymer Solar Cells. MDPI. [Link]

-

Molecular design revitalizes the low-cost PTV-polymer for highly efficient organic solar cells. ResearchGate. [Link]

-

Side Chain Engineering of Polythiophene Derivatives with a Thienylene-Vinylene Conjugated Side Chain for Application in Polymer Solar Cells. ResearchGate. [Link]

-

Suppressing Energetic Disorder Enables Efficient Indoor Organic Photovoltaic Cells With a PTV Derivative. PMC. [Link]

-

Measurement Techniques for Perovskite Solar Cells. Fluxim AG. [Link]

-

Accurate reconstruction of the jV-characteristic of organic solar cells from measurements of the external quantum efficiency. AIP Publishing. [Link]

-

Supporting information - SciEngine. SciEngine. [Link]

-

(2E)-1-(5-Bromothiophen-2-yl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one. PMC. [Link]

-

J–V characterization and external quantum efficiency (EQE) of the devices... ResearchGate. [Link]

-

Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. [Link]

-

Synthesis of polycyclic and 4,5-diacylthiophene-2-carboxylates via intramolecular Friedel–Crafts alkylations and unusual autooxidation. NTU Scholars. [Link]

-

Recent Progress of Organic Photovoltaics with Efficiency over 17%. MDPI. [Link]

-

Methyl 4-methylthiophene-2-carboxylate. PubChem. [Link]

-

100% thiol-functionalized ethylene PMOs prepared by. The Royal Society of Chemistry. [Link]

-

Synthesis of Thienothiophenes. Encyclopedia.pub. [Link]

-

Conjugated polymers and small molecules containing the thiophene–vinylene–thiophene (TVT) unit for organic photovoltaic applications. Journal of Materials Chemistry A. [Link]

-

Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application. Beilstein Journals. [Link]

-

(z)-2-bromo-5-(trimethylsilyl)-2-penten-4-ynoic acid ethyl ester. Organic Syntheses Procedure. [Link]

-

(E)-1,2-Di(thiophen-2-yl)ethene based high mobility polymer for efficient photovoltaic devices without any post treatment. RSC Publishing. [Link]

Sources

- 1. METHYL 4-[(4-CHLOROPHENYL)SULFONYL]-3-METHYLTHIOPHENE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Suppressing Energetic Disorder Enables Efficient Indoor Organic Photovoltaic Cells With a PTV Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.phys.ntu.edu.tw [web.phys.ntu.edu.tw]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. rsc.org [rsc.org]

- 8. Photodegradation of Organic Solar Cells under Visible Light and the Crucial Influence of Its Spectral Composition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and fabrication of MoO3 nanoparticles incorporated PEDOT:PSS hybrid thin films for ITO-free organic solar cells [ouci.dntb.gov.ua]

Wittig reaction protocol for trans-1,2-Di(2-thienyl)ethylene synthesis

An Application Note on the Synthesis of trans-1,2-Di(2-thienyl)ethylene via the Wittig Reaction

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of the Wittig Reaction in Heterocyclic Stilbene Synthesis

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for its unparalleled efficiency in constructing carbon-carbon double bonds. This olefination reaction, which involves the reaction of a phosphorus ylide with an aldehyde or ketone, offers a high degree of regioselectivity and, under specific conditions, stereoselectivity. Its application extends to the synthesis of a wide array of compounds, including complex natural products, pharmaceuticals, and materials with interesting photophysical properties.

This application note provides a detailed protocol for the synthesis of trans-1,2-di(2-thienyl)ethylene, a heterocyclic analogue of stilbene. Thiophene-containing stilbenes are of significant interest in materials science due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The trans-isomer, in particular, often exhibits more desirable electronic and photophysical properties compared to its cis-counterpart due to its more extended conjugation.